molecular formula C17H14ClN5O2S2 B13365871 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide

4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide

Cat. No.: B13365871
M. Wt: 419.9 g/mol
InChI Key: SJIHXPLDVFJEOP-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide typically involves multiple steps. One common method involves the reaction of 4-chloro-3,5-dimethylphenol with 2-bromo-N-(2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)acetamide in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography or recrystallization .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide has been studied for its potential therapeutic applications. It has shown promising results in:

Mechanism of Action

The exact mechanism of action of this compound is not fully understood. it is believed to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer. It may also disrupt membrane integrity in microbial cells, leading to their death .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazine derivatives, such as:

  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
  • 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines

These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities. The unique combination of the triazolo and thiadiazole rings in 4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide contributes to its distinct biological properties .

Properties

Molecular Formula

C17H14ClN5O2S2

Molecular Weight

419.9 g/mol

IUPAC Name

4-chloro-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzenesulfonamide

InChI

InChI=1S/C17H14ClN5O2S2/c1-11-20-21-17-23(11)22-16(26-17)13-4-2-12(3-5-13)10-19-27(24,25)15-8-6-14(18)7-9-15/h2-9,19H,10H2,1H3

InChI Key

SJIHXPLDVFJEOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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